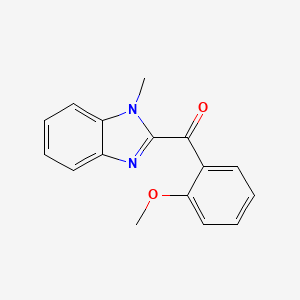
1-(3-cyclohexen-1-ylmethyl)-4-(1-naphthoyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyclohexen-1-ylmethyl)-4-(1-naphthoyl)piperazine oxalate is a useful research compound. Its molecular formula is C24H28N2O5 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.19982200 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
σ Receptor Ligands for Oncology and Diagnostic Use
Research has shown that analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) are explored for therapeutic and diagnostic applications in oncology. These analogues are designed with reduced lipophilicity to potentially serve as positron emission tomography (PET) radiotracers, highlighting their significance in both diagnostic and therapeutic aspects related to cancer. For instance, (-)-(S)-9 showed moderate activity at the P-gp efflux pump, indicating its potential utility in overcoming drug resistance in cancer cells (Abate et al., 2011).
PET Radioligands for σ-2 Receptors
The development of PET radioligands, such as 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-propyl]-piperazine, has been explored for studying σ-2 receptors. These compounds are vital for understanding the role of σ-2 receptors in various brain functions and diseases, although challenges remain in their application for brain studies due to properties affecting their efficacy as radioligands (Kassiou et al., 2005).
Synthesis and Evaluation of Derivatives
Derivatives of 1-cyclohexylpiperazine related to σ2 receptor ligands have been synthesized and evaluated, showcasing their high affinity in σ2 receptor binding. These compounds are investigated for their structure-affinity relationships and potential as antineoplastic agents and for PET diagnosis, reflecting the broad scope of their applications in medical research (Berardi et al., 2004).
Fluorescent Sigma Ligands
Some derivatives structurally containing naphthol as a fluorescent moiety have been prepared for potential use as fluorescent sigma ligands. These compounds, due to their fluorescence features and sigma receptor affinities, could serve as tools in "green" binding assays, contributing to the advancement of receptor studies without the need for radioligands (Ferorelli et al., 2007).
Supramolecular Assemblies
Research on supramolecular assemblies using piperazine with dicarboxylic acids and hydroxy-carboxylic acids has led to the development of new supramolecular networks. These studies contribute to the understanding of molecular self-assembly processes, with implications for materials science and nanotechnology (Chen & Peng, 2008).
Propriétés
IUPAC Name |
[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-naphthalen-1-ylmethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O.C2H2O4/c25-22(21-12-6-10-19-9-4-5-11-20(19)21)24-15-13-23(14-16-24)17-18-7-2-1-3-8-18;3-1(4)2(5)6/h1-2,4-6,9-12,18H,3,7-8,13-17H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQURQQBSYRGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-bromo-N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B5549484.png)
![1-[2-PHENYL-4-(PYRROLIDIN-1-YL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE](/img/structure/B5549496.png)
![N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE](/img/structure/B5549502.png)


![3,5-dimethyl-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10,12-tetraene-4,6-dione](/img/structure/B5549536.png)
![14,14-Dimethyl-10,13-dithia-3,6,8-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraene;hydrochloride](/img/structure/B5549554.png)

![4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5549567.png)
![1-[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-4-(3,5-dimethylpyrazol-1-yl)butan-1-one](/img/structure/B5549575.png)
![1-(benzenesulfonyl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B5549586.png)
![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)
![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5549601.png)
![N-[3-(1-azepanyl)propyl]-2-(hydroxyimino)acetamide](/img/structure/B5549604.png)
